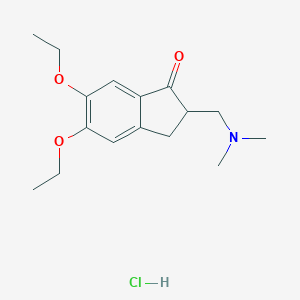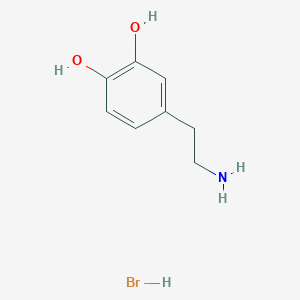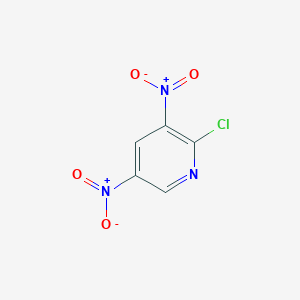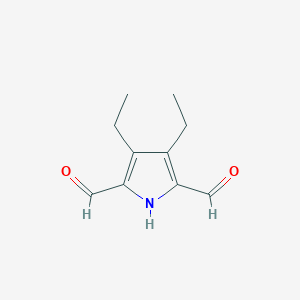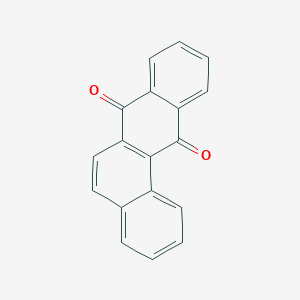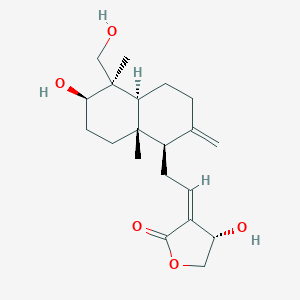
Andrographolide
描述
科学研究应用
雄性内酯在科学研究中有着广泛的应用,包括:
化学: 用作合成其他生物活性化合物的先驱。
生物学: 研究其对细胞过程和信号通路的影响。
医学: 研究其在治疗癌症、疟疾和炎症性疾病等疾病方面的潜在治疗作用.
工业: 由于其生物活性,被用于开发药物和保健品.
作用机制
雄性内酯通过多种机制发挥其作用:
生化分析
Biochemical Properties
Andropanolide plays a crucial role in various biochemical reactions. It exerts cytotoxicity towards carcinoma cells and significantly inhibits the overproduction of nitric oxide in lipopolysaccharide-stimulated RAW264.7 macrophages . Andropanolide interacts with several enzymes and proteins, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and nuclear factor kappa B (NF-κB). These interactions result in the inhibition of pro-inflammatory mediators and modulation of immune responses .
Cellular Effects
Andropanolide affects various cell types and cellular processes. It has been shown to induce apoptosis in human cervical cancer cells by modulating intracellular pH regulation and inhibiting cellular migration . Additionally, Andropanolide influences cell signaling pathways, such as the NF-κB pathway, leading to reduced expression of pro-inflammatory cytokines and enzymes . This compound also impacts gene expression and cellular metabolism, contributing to its anticancer and anti-inflammatory properties .
Molecular Mechanism
At the molecular level, Andropanolide exerts its effects through several mechanisms. It inhibits the function of P-glycoprotein, an ATP-driven efflux pump, and the NF-κB pathway, which is involved in inflammation and apoptosis . Andropanolide binds to DNA and inhibits transcription factors required for cell proliferation and survival, such as NF-κB . Additionally, it reduces the activation of transcription factors like AP-1, STAT3, and NFAT, further contributing to its anti-inflammatory and anticancer activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Andropanolide change over time. The compound is stable at 4°C when protected from light and can be stored in solvent at -80°C for six months or at -20°C for one month . Long-term studies have shown that Andropanolide maintains its cytotoxic and anti-inflammatory properties over extended periods, with no significant degradation observed
Dosage Effects in Animal Models
The effects of Andropanolide vary with different dosages in animal models. At lower doses, it exhibits potent anti-inflammatory and anticancer activities without significant toxicity . At higher doses, Andropanolide may cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
Andropanolide is involved in several metabolic pathways. It interacts with enzymes such as COX-2 and iNOS, leading to the inhibition of pro-inflammatory mediators . Additionally, Andropanolide affects metabolic flux and metabolite levels, contributing to its anticancer and anti-inflammatory properties . The modulation of these pathways is crucial for the compound’s therapeutic effects.
Transport and Distribution
Within cells and tissues, Andropanolide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
Andropanolide’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interactions with biomolecules and the subsequent modulation of cellular processes.
准备方法
合成路线和反应条件: 雄性内酯的合成涉及从穿心莲地上部分提取该化合物。 将植物的甲醇提取物进行色谱分离以分离雄性内酯 . 雄性内酯的化学结构是根据对光谱数据的全面分析阐明的,包括核磁共振 (NMR) 和质谱 (MS) .
工业生产方法: 雄性内酯的工业生产通常涉及使用甲醇等溶剂从穿心莲中进行大规模提取。 然后使用色谱技术对提取物进行纯化,以获得高纯度的雄性内酯 .
化学反应分析
反应类型: 雄性内酯会发生各种化学反应,包括:
氧化: 雄性内酯可以被氧化形成不同的衍生物。
还原: 还原反应可以修饰雄性内酯中存在的官能团。
取代: 取代反应可以在雄性内酯分子中引入新的官能团。
常用试剂和条件:
氧化: 可以使用高锰酸钾或三氧化铬等常见的氧化剂。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 在受控条件下使用卤素或烷基化试剂等试剂。
相似化合物的比较
雄性内酯在结构上类似于从穿心莲中分离得到的其他二萜类化合物,例如:
- 穿心莲内酯
- 14-脱氧-11,12-二脱氢穿心莲内酯
- 脱氢穿心莲内酯
- 14-脱氧穿心莲内酯
- 脱氧穿心莲内酯
- 14-脱氧-17-羟基穿心莲内酯
- 14-脱氧-11-羟基穿心莲内酯
- 14-脱氧-12-羟基穿心莲内酯
- Vitexolide D
独特性: 雄性内酯因其对各种癌细胞的强效细胞毒性及其对巨噬细胞中一氧化氮过量产生的显著抑制作用而脱颖而出 . 这些特性使其成为在治疗应用中进行进一步研究和开发的有希望的候选者。
属性
IUPAC Name |
(3Z,4S)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/b13-5-/t14-,15-,16+,17-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJKULTULYSRAS-QPSYGYIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C\3/[C@@H](COC3=O)O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of Andropanolide and what other related compounds have been identified?
A1: Andropanolide is a labdane-type diterpenoid found in the leaves of the plant Andrographis paniculata []. It is often found alongside other diterpenoids including Andrographolide, a compound from which Andropanolide can be synthesized via rearrangement []. Other related compounds isolated from Andrographis paniculata include Andrographiside, Neothis compound, and 14-deoxy-11,12-didehydroandrographiside [].
Q2: What are the known biological activities of Andropanolide?
A2: Andropanolide has demonstrated cytotoxic activity against several cancer cell lines in vitro, including LNCaP (prostate cancer), HepG2 (liver cancer), KB (nasopharyngeal carcinoma), MCF7 (breast cancer), and SK-Mel2 (melanoma) []. Additionally, Andropanolide shows anti-inflammatory activity by significantly inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages [].
Q3: Has the potential of Andropanolide as an antiviral agent been investigated?
A3: Yes, computational studies have explored the potential of Andropanolide and other compounds from Andrographis paniculata as antiviral agents against SARS-CoV-2 []. These studies involved molecular docking simulations to assess interactions with key viral proteins, NSP3 and NSP5 [].
Q4: What analytical techniques are typically used to characterize Andropanolide?
A4: The structure and stereochemistry of Andropanolide has been elucidated through X-ray crystallographic analysis []. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed for structural characterization of Andropanolide and related compounds isolated from natural sources [].
Q5: Are there any known structure-activity relationship (SAR) studies regarding Andropanolide?
A5: While specific SAR studies focusing solely on Andropanolide modifications and their impact on activity are limited in the provided literature, research on related diterpene lactones from Andrographis paniculata suggests that structural variations can significantly influence their anti-inflammatory properties []. For instance, this compound and 3,19‐isopropylidene‐this compound displayed potent inhibition of NO production, highlighting the importance of specific structural features for biological activity []. Further research focusing specifically on Andropanolide modifications is needed to establish comprehensive SAR understanding.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


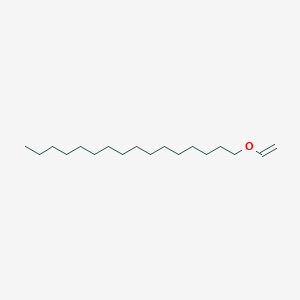
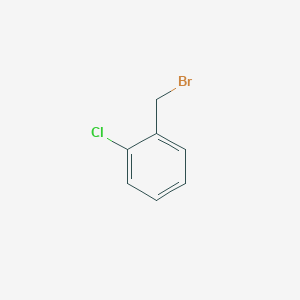
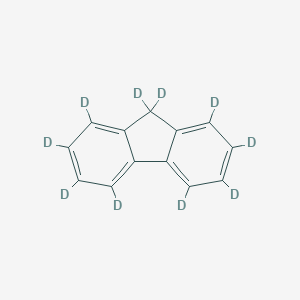


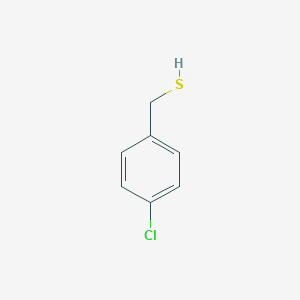
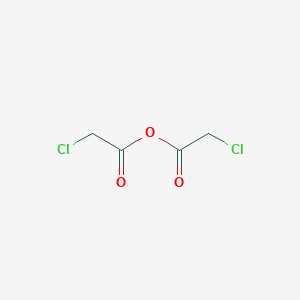
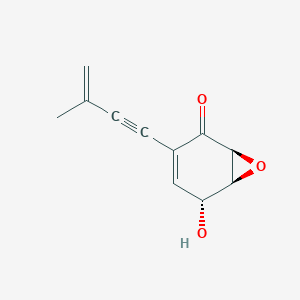
![11H-Benzo[a]fluoren-11-one](/img/structure/B146267.png)
